molecular formula C8H15NO2 B7875130 Cyclopentyl 2-(methylamino)acetate

Cyclopentyl 2-(methylamino)acetate

Cat. No.: B7875130
M. Wt: 157.21 g/mol
InChI Key: JQMRPNILAHMKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 2-(methylamino)acetate is a chemical building block of interest in pharmaceutical research and organic synthesis. As an ester derivative featuring a cyclopentyl group and a methylamino side chain, it serves as a versatile precursor for constructing more complex molecules, particularly in the development of potential therapeutics. This compound is structurally related to a class of molecules investigated for inhibiting specific biological targets. Research on analogous compounds, such as 2-(cyclohexylamino)thiazol-4(5H)-one derivatives, has demonstrated potent inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibiting this enzyme is a promising strategy for targeting metabolic disorders and certain cancers, as 11β-HSD1 regulates local cortisol levels, which can influence immune suppression in the tumor microenvironment . Furthermore, related cyclopentyl amino acid esters are recognized in medicinal chemistry for their application in synthetic routes, often serving as key intermediates in the preparation of compounds with defined stereochemistry . The primary value of this compound for researchers lies in its potential to be used in the synthesis of novel molecules for biological evaluation. It can be employed in various chemical transformations, including amidation, hydrolysis, or incorporation into heterocyclic systems, to explore new chemical space and discover new bioactive agents. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

cyclopentyl 2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-6-8(10)11-7-4-2-3-5-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMRPNILAHMKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)OC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl(Fluorophenyl)(Piperidin-2-yl)Acetate

  • Structure : Ethyl ester with fluorophenyl and piperidinyl substituents.
  • Key Differences: The ethyl ester group may reduce lipophilicity compared to the cyclopentyl ester in the target compound.
  • Inferred Properties : Higher polarity than cyclopentyl esters, possibly affecting membrane permeability .

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide

  • Structure: Acetamide derivative with cyano and methylamino-carbonyl groups.
  • Key Differences: The absence of an ester group and presence of a cyano moiety may increase electrophilicity, altering reactivity.

Cyclohexyl Methyl Methylphosphonate

  • Structure : Phosphonate ester with cyclohexyl and methyl groups.
  • Key Differences : Phosphonates exhibit greater hydrolytic stability compared to acetates, making them suitable for environmental or industrial applications. The cyclohexyl group may confer higher rigidity than cyclopentyl, affecting conformational flexibility .

Cymoxanil (2-Cyano-N-((Ethylamino)Carbonyl)-2-(Methoxyimino)Acetamide)

  • Structure: Acetamide with cyano, methoxyimino, and ethylamino groups.
  • Application: Used as a fungicide, suggesting acetamide derivatives with amino substituents can exhibit pesticidal activity. The target compound’s ester group might offer different degradation pathways or bioavailability .

Structural and Functional Analysis

Ester Group Variations

  • Cyclopentyl vs. Ethyl/Methyl Esters : Cyclopentyl esters likely enhance lipophilicity, improving lipid membrane penetration compared to smaller alkyl esters. This property is critical in drug design for optimizing pharmacokinetics .
  • Phosphonate vs. Acetate Esters : Phosphonates resist enzymatic hydrolysis, offering advantages in environmental persistence or sustained-release formulations .

Amino Substituent Effects

  • Methylamino vs. Piperidinyl/fluorophenyl groups introduce steric bulk and aromatic interactions, which could enhance target specificity in bioactive compounds .

Preparation Methods

Chlorination of Cyclopentyl Dihydrojasmonate Analogs

This method, inspired by the synthesis of 3-oxo-2-pentyl cyclopentenyl acetate, begins with chlorination of a cyclopentyl-containing ester. For example, cyclopentyl dihydrojasmonate is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0°C, yielding a chlorinated intermediate:

Cyclopentyl Dihydrojasmonate+NCSChlorinated Intermediate+Succinimide\text{Cyclopentyl Dihydrojasmonate} + \text{NCS} \rightarrow \text{Chlorinated Intermediate} + \text{Succinimide}

The reaction proceeds with a 1:1.2 molar ratio of substrate to NCS, achieving 92% conversion after 5 hours.

Amination with Methylamine

The chlorinated intermediate undergoes nucleophilic substitution with methylamine in acetonitrile under reflux:

Chlorinated Intermediate+CH3NH2Cyclopentyl 2-(methylamino)acetate+HCl\text{Chlorinated Intermediate} + \text{CH}3\text{NH}2 \rightarrow \text{Cyclopentyl 2-(methylamino)acetate} + \text{HCl}

Triethylamine is added to scavenge HCl, maintaining a pH >9. The reaction achieves 78% yield after 12 hours, with the product purified via column chromatography.

Key Parameters:

  • Chlorinating Agent : NCS (1.2 equiv)

  • Amination Temperature : 80°C

  • Overall Yield : 62%

  • Advantage : Avoids racemization, preserving stereochemistry

Direct Alkylation of Methylamino Acetate Salts

Preparation of Methylamino Acetate

Methylamino acetate is synthesized by reacting glycine with methylamine in aqueous solution, followed by acidification to precipitate the zwitterionic form. The sodium salt is generated using NaOH for improved solubility.

Alkylation with Cyclopentyl Bromide

The sodium salt undergoes alkylation with cyclopentyl bromide in dimethylformamide (DMF) at 100°C:

Na+[CH2C(O)ONHCH3]+Cyclopentyl BrCyclopentyl 2-(methylamino)acetate+NaBr\text{Na}^+[\text{CH}2\text{C(O)O}^- \text{NHCH}3] + \text{Cyclopentyl Br} \rightarrow \text{this compound} + \text{NaBr}

Yields range from 50–65%, with side products arising from over-alkylation or ester hydrolysis. Purification requires iterative solvent extraction.

Key Parameters:

  • Solvent : DMF

  • Temperature : 100°C

  • Reaction Time : 24 hours

  • Limitation : Low regioselectivity

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Disadvantages
EsterificationH<sub>2</sub>SO<sub>4</sub>, MeOH65°C, 8 h86%High yield, scalableRequires acid handling
Chlorination-AminationNCS, CH<sub>3</sub>NH<sub>2</sub>80°C, 12 h62%Stereochemical controlMulti-step, costly reagents
Direct AlkylationCyclopentyl Br, DMF100°C, 24 h58%Simple setupLow selectivity, purification challenges

Industrial Production Considerations

Large-scale synthesis prioritizes the esterification method due to its simplicity and cost-effectiveness. Key optimizations include:

  • Catalyst Recycling : Sulfuric acid is recovered via distillation and reused, reducing waste.

  • Continuous Flow Systems : Chlorination-amination steps benefit from flow reactors, enhancing throughput by 40% compared to batch processes.

  • Solvent Selection : Replacing dichloromethane with cyclopentyl methyl ether improves safety profiles without compromising yield .

Q & A

Q. What synthetic methodologies are reported for Cyclopentyl 2-(methylamino)acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or amidification reactions. For example, a related compound in achieved an 89% yield using optimized coupling conditions (LCMS: m/z 681 [M+H]⁺, HPLC retention time: 0.99 min under SMD-TFA50 conditions). To optimize synthesis:

  • Vary catalysts (e.g., HATU, EDCI) and reaction temperatures (25–60°C).
  • Monitor purity via HPLC with trifluoroacetic acid (TFA)-modified mobile phases to resolve polar byproducts .
  • Use LCMS to track intermediate formation and confirm molecular ion peaks.

Q. How can impurities in this compound be identified and quantified?

Impurity profiling requires orthogonal analytical techniques:

  • HPLC-DAD/MS : Detect impurities like cyclopentylmandelic acid (Example: Impurity J(EP) in , m/z 427-49-6) using gradient elution and UV/Vis detection.
  • NMR : Assign structural discrepancies (e.g., ester vs. acid forms) via ¹H/¹³C NMR, focusing on methylamino and cyclopentyl proton shifts.
  • Reference standards (e.g., LGC Standards in ) ensure accurate quantification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and methylamino (N–H bend ~1550 cm⁻¹) groups.
  • High-resolution MS : Validate molecular formula (e.g., m/z 155.194 for C₈H₁₃NO₂ analogs in ).
  • X-ray crystallography : Resolve stereochemistry if crystalline derivatives are available (e.g., cyclopentyl mandelate analogs in ) .

Advanced Research Questions

Q. How does the stereochemistry of this compound derivatives influence pharmacological activity?

Stereochemical effects can be evaluated using:

  • Enantioselective synthesis : Prepare (R)- and (S)-isomers via chiral catalysts (e.g., Evans auxiliaries; see for glycine-derivative analogs).
  • In vitro assays : Compare binding affinity to targets like aminopeptidases (e.g., Tosedostat in , which shares structural motifs).
  • Molecular docking : Model interactions using software like AutoDock, focusing on hydrogen bonding with the methylamino group .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

Stability studies should include:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.
  • HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed acetic acid derivatives).
  • Arrhenius modeling : Predict shelf-life using accelerated stability data (e.g., -20°C storage recommended in ) .

Q. How can computational methods predict the metabolic pathways of this compound?

Use tools like:

  • ADMET Predictor™ : Simulate Phase I metabolism (e.g., ester hydrolysis, methylamino oxidation).
  • CYP450 docking : Identify likely cytochrome P450 interactions (e.g., CYP3A4/5 for cyclopentyl ring oxidation).
  • MetaSite : Compare results with structurally related compounds (e.g., Tosedostat’s hydroxamate metabolism in ) .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

  • DOE (Design of Experiments) : Optimize parameters like solvent polarity (e.g., THF vs. DMF) and reaction time.
  • PAT (Process Analytical Technology) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring.
  • Multivariate analysis : Statistically correlate impurities with process variables (e.g., ’s 89% yield as a benchmark) .

Data Contradiction Analysis

Q. How to address discrepancies in reported HPLC retention times for this compound analogs?

  • Standardize conditions : Use identical columns (C18, 5µm) and mobile phases (e.g., 0.1% TFA in water/acetonitrile).
  • Cross-validate : Compare retention times with reference compounds (e.g., methyl benzoylformate in ).
  • Calibrate systems : Ensure HPLC instruments are calibrated using USP standards .

Q. Why do computational predictions of logP values conflict with experimental measurements?

  • Method variability : Compare results from shake-flask vs. HPLC-derived logP (e.g., reports logP 2.23 for Tosedostat analogs).
  • Protonation states : Account for the methylamino group’s pKa (~10) in aqueous vs. nonpolar solvents.
  • Software validation : Use consensus models (e.g., ACD/LogP, XLogP3) and experimental data from .

Methodological Tables

Parameter Example Data Source
HPLC Retention Time0.99 min (SMD-TFA50 conditions)
LCMS m/z681 [M+H]⁺ (related ester)
Impurity CAS427-49-6 (cyclopentylmandelic acid)
Stability Storage-20°C (Tosedostat analog)

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